2,2,3,3,5-Pentamethylheptane
Description
2,2,3,3,5-Pentamethylheptane is a branched alkane with the molecular formula C₁₂H₂₆, characterized by a heptane backbone substituted with five methyl groups at the 2nd, 2nd, 3rd, 3rd, and 5th positions. This structural arrangement confers unique physicochemical properties, such as lower boiling points and higher volatility compared to linear alkanes of similar molecular weight, due to reduced van der Waals interactions .
Properties
CAS No. |
62198-81-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,3,5-pentamethylheptane |
InChI |
InChI=1S/C12H26/c1-8-10(2)9-12(6,7)11(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
ZLCPPJIFAFIYPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5-Pentamethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes using strong acids as catalysts. For instance, the reaction of isobutane with isobutylene in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic cracking and alkylation processes. These methods are designed to maximize yield and efficiency while minimizing by-products. The use of zeolite catalysts in the alkylation process is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5-Pentamethylheptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce carbon dioxide and water when the compound is completely oxidized.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent like potassium permanganate or oxygen.
Substitution: Halogenation typically requires halogens (e.g., chlorine) and a catalyst or light source.
Major Products
Oxidation: Produces carbon dioxide and water.
Substitution: Produces halogenated alkanes, such as this compound chloride.
Scientific Research Applications
2,2,3,3,5-Pentamethylheptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic properties to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,5-Pentamethylheptane is primarily physical rather than chemical, given its inert nature as an alkane. It interacts with other molecules through van der Waals forces, which are weak intermolecular forces. These interactions can influence the solubility and distribution of other compounds in mixtures .
Comparison with Similar Compounds
Key Findings:
- Thermodynamic Stability : Branched isomers like 2,2,4,6,6-pentamethylheptane exhibit lower enthalpy of vaporization compared to linear alkanes, favoring their use in solvents .
- Environmental Presence : 2,2,4,6,6-Pentamethylheptane is a common indoor and outdoor VOC, with higher concentrations in urban environments due to anthropogenic activities .
- Biochemical Roles : In microbial systems (e.g., Saccharopolyspora), 2,2,4,6,6-pentamethylheptane correlates with flavor compound synthesis, particularly in fermented products like Chinese Daqu .
Functional Comparisons
Volatility and Flavor Chemistry
Material Interactions
- Graphene Binding : 2,2,4,6,6-Pentamethylheptane shows strong van der Waals interactions with graphene (binding energy ~0.45 eV), outperforming linear alkanes like undecane. This property is critical for VOC sensor design .
- Isomerization Energy : The energy difference between 2,2,4,6,6-pentamethylheptane and n-dodecane is ~25 kJ/mol, highlighting the thermodynamic preference for branched structures in certain industrial processes .
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